molecular formula C10H14Cl2N2 B12594726 4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine CAS No. 649763-39-3

4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine

Katalognummer: B12594726
CAS-Nummer: 649763-39-3
Molekulargewicht: 233.13 g/mol
InChI-Schlüssel: JNJUQHTUXPJCJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine is an organic compound with a complex structure that includes two chlorine atoms and a 2-methylpropyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine typically involves multiple steps:

    Friedel-Crafts Acylation:

    Chlorination: The benzene ring is then chlorinated to introduce the chlorine atoms at the 4 and 5 positions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder in acidic medium are used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Dichlorobenzene-1,2-diamine: Lacks the 2-methylpropyl group.

    2,5-Dichlorobenzene-1,4-diamine: Different positioning of chlorine and amine groups.

Uniqueness

4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine is unique due to the presence of both chlorine atoms and the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules .

Eigenschaften

CAS-Nummer

649763-39-3

Molekularformel

C10H14Cl2N2

Molekulargewicht

233.13 g/mol

IUPAC-Name

4,5-dichloro-2-N-(2-methylpropyl)benzene-1,2-diamine

InChI

InChI=1S/C10H14Cl2N2/c1-6(2)5-14-10-4-8(12)7(11)3-9(10)13/h3-4,6,14H,5,13H2,1-2H3

InChI-Schlüssel

JNJUQHTUXPJCJM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC1=CC(=C(C=C1N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.